3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-
Overview
Description
“3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-” is a chemical compound with the molecular formula C12H11FN2O3 . It is also known by other names such as 7-Amino-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid . The average mass of this compound is 250.226 Da and the monoisotopic mass is 250.075363 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring which is a heterocyclic aromatic organic compound. It has a nitrogen atom in one of the carbon rings. This structure is further substituted with an amino group, an ethyl group, a fluoro group, and a carboxylic acid group .Scientific Research Applications
Synthesis and Structural Elucidation
3-Quinolinecarboxylic acid derivatives, including 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo, have been a subject of research for their synthesis and structural elucidation. Studies have reported the synthesis of novel 3-quinolinecarboxylic acid derivatives, characterized by various substituents attached to the quinoline ring. These compounds have been synthesized to explore their potential chemotherapeutic activities (Frigola et al., 1987).
Antibacterial Activity
A significant area of research for these compounds is their antibacterial activity. Various derivatives have been synthesized and screened for their efficacy against Gram-positive and Gram-negative bacterial strains. The antibacterial activity of these compounds has been validated through molecular docking studies, highlighting their potential as new classes of antibacterial agents (Kumar et al., 2014). Additionally, derivatives of 3-quinolinecarboxylic acid have been found to have broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria, with some compounds showing superior activities compared to existing antibacterial agents (Stefancich et al., 1985).
Structure-Activity Relationships
Research has also been conducted to understand the structure-activity relationships of these compounds. Studies involving the synthesis of various derivatives have helped in identifying the key structural features responsible for the antibacterial activity. This includes the investigation of different substituents at various positions on the quinoline ring and their impact on antibacterial efficacy (Koga et al., 1980).
Prodrug Development
Another focus area has been the development of prodrugs of 3-quinolinecarboxylic acid derivatives. These prodrugs have been evaluated for their antibacterial activity both in vitro and in vivo. The use of amino acids in the prodrug design has been shown to improve solubility and in vivo efficacy of these compounds (Sanchez et al., 1992).
Novel Synthesis Approaches
Innovative synthesis approaches for 3-quinolinecarboxylic acid derivatives have also been explored. This includes the synthesis of fluorinated compounds and their evaluation for antibacterial activity. Such research efforts are crucial in developing new antibacterial agents with improved properties (Li et al., 2004).
properties
IUPAC Name |
7-amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2,14H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWOYRFKKIVWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346134 | |
Record name | 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |
CAS RN |
75001-63-7 | |
Record name | 3-Quinolinecarboxylic acid, 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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